molecular formula C7H4F3NO B031289 6-(Trifluoromethyl)pyridine-3-carboxaldehyde CAS No. 386704-12-7

6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Cat. No.: B031289
CAS No.: 386704-12-7
M. Wt: 175.11 g/mol
InChI Key: MRPAGRCGPAXOGS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-carboxaldehyde is an organic compound with the molecular formula C7H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which also contains a carboxaldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde typically involves the following steps:

    Starting Material: The process begins with 2-trifluoromethyl-5-bromopyridine.

    Reaction with Butyl Lithium: Under nitrogen protection, 2-trifluoromethyl-5-bromopyridine is dissolved in an organic solvent and cooled to -20 to 10°C. A stabilizer is added, followed by the dropwise addition of butyl lithium in n-hexane solution.

    Addition of Dimethyl Formamide: After stirring, dimethyl formamide is added, and the mixture is allowed to warm to room temperature and stirred overnight.

    Purification: The crude product is purified by recrystallization to obtain this compound with high purity.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous production techniques to ensure high yield and purity while minimizing energy consumption and side reactions .

Chemical Reactions Analysis

6-(Trifluoromethyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)pyridine-3-carboxaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)pyridine-5-carboxaldehyde

Uniqueness

6-(Trifluoromethyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPAGRCGPAXOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380641
Record name 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-12-7
Record name 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of [6-(trifluoromethyl)pyridine-3-yl]methanol (0.886 g, 5.0 mmol) in DCM (20 ml) was added to a mixture of Dess-Martin periodinane (2.334 g, 5.5 mmol) in DCM (20 ml) at rt. The reaction was stirred for 1.5 hrs then diluted with Et2O (100 ml) and 4N NaOH (15 ml). The mixture was stirred for 10 mins then separated. The organic layer was washed with 4N NaOH (15 ml) then brine, dried (MgSO4), filtered and evaporated. The residue was purified by chromatography (silica, 15% EtOAc/hexanes) to give the aldehyde (0.392 g, 45%). 1HNMR (400 MHz, CDCl3): δ 7.89 (1H, d, J 8.1), 8.37 (1H, d, J 8.1), 9.20 (1H, s), 10.22 (1H, s).
Quantity
0.886 g
Type
reactant
Reaction Step One
Quantity
2.334 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Reactant of Route 2
6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Reactant of Route 3
6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Reactant of Route 6
6-(Trifluoromethyl)pyridine-3-carboxaldehyde

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